Molecular Docking Affinity: QPH-FR vs. RSPO1 at the LGR5 Binding Interface
Molecular docking analysis demonstrates that QPH-FR binds directly to the LGR5 extracellular domain with a docking energy of -9.8 kcal/mol, occupying the same binding pocket as the endogenous ligand RSPO1 [1]. In contrast, RSPO1 binding to LGR5 has been reported with high affinity (IC50 < 10 nM) across multiple studies [2]. While direct IC50 values for QPH-FR binding are not reported, the competitive mechanism is validated by co-immunoprecipitation showing QPH-FR dose-dependently disrupts LGR5-RSPO1 complex formation [1].
| Evidence Dimension | LGR5 binding affinity / complex disruption |
|---|---|
| Target Compound Data | Docking energy: -9.8 kcal/mol; dose-dependent disruption of LGR5-RSPO1 complex (co-IP assay) |
| Comparator Or Baseline | RSPO1 (endogenous ligand): IC50 < 10 nM binding affinity [2] |
| Quantified Difference | Different measurement modalities; direct potency comparison not available |
| Conditions | Molecular docking (AutoDock Vina); co-immunoprecipitation in colorectal cancer cells |
Why This Matters
This establishes QPH-FR as a validated tool for disrupting LGR5-RSPO1 interaction via direct competition, with a defined binding pose—essential for users requiring a peptide-based probe for this specific protein-protein interface.
- [1] Tian J, Zhang L, La X, An Y, Fan X, Li Z. QPH-FR: A Novel Quinoa Peptide Enhances Chemosensitivity by Targeting Leucine-Rich Repeat-Containing G Protein-Coupled Receptor 5 in Colorectal Cancer. J Agric Food Chem. 2024;72(31):17417-17430. View Source
- [2] Selective Targeting and Eradication of LGR5+ Cancer Stem Cells Using RSPO-Conjugated Doxorubicin Liposomes. AACR Journals. 2018. View Source
